![molecular formula C8H12S4 B13960686 2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl- CAS No. 57289-11-9](/img/structure/B13960686.png)
2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Dimethyl-2,4,6,8-tetrathiaadamantane is a unique organic compound characterized by its adamantane core structure, which is modified by the presence of sulfur atoms and methyl groups. This compound has the molecular formula C8H12S4 and a molecular weight of 236.44 g/mol . The adamantane core provides a rigid, cage-like structure, which imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
The synthesis of 1,10-Dimethyl-2,4,6,8-tetrathiaadamantane typically involves the reaction of adamantane derivatives with sulfur-containing reagents. One common synthetic route includes the reaction of 1,3-dimethyladamantane with sulfur monochloride (S2Cl2) under controlled conditions . The reaction is carried out in an inert solvent, such as carbon tetrachloride (CCl4), at elevated temperatures to facilitate the formation of the tetrathiaadamantane structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,10-Dimethyl-2,4,6,8-tetrathiaadamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,10-Dimethyl-2,4,6,8-tetrathiaadamantane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism by which 1,10-Dimethyl-2,4,6,8-tetrathiaadamantane exerts its effects involves its interaction with specific molecular targets. The sulfur atoms in the compound can form strong interactions with metal ions, making it a potential chelating agent. Additionally, its rigid structure allows it to fit into specific binding sites on proteins or enzymes, inhibiting their activity. The pathways involved in its mechanism of action are still under investigation, but its ability to modulate biological processes is of significant interest .
Vergleich Mit ähnlichen Verbindungen
1,10-Dimethyl-2,4,6,8-tetrathiaadamantane can be compared with other similar compounds, such as:
Adamantane: The parent compound, which lacks the sulfur atoms and methyl groups, making it less reactive.
1,3-Dimethyladamantane: A derivative with only methyl groups, lacking the sulfur atoms, resulting in different chemical properties.
Tetrathiaadamantane: A compound with sulfur atoms but without the methyl groups, leading to variations in reactivity and stability.
The uniqueness of 1,10-Dimethyl-2,4,6,8-tetrathiaadamantane lies in its combination of sulfur atoms and methyl groups, which impart distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
57289-11-9 |
|---|---|
Molekularformel |
C8H12S4 |
Molekulargewicht |
236.5 g/mol |
IUPAC-Name |
1,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H12S4/c1-4-6-9-5-3-8(2,11-6)12-7(4)10-5/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
XUUOSTKWCBSBOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2SC3CC(S2)(SC1S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


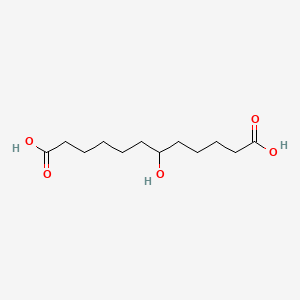

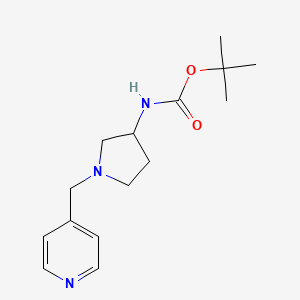
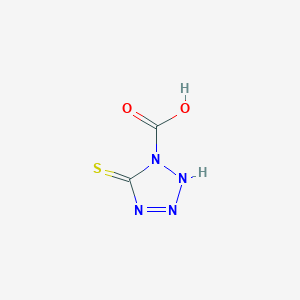

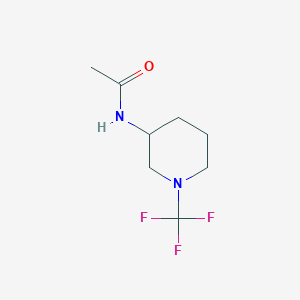
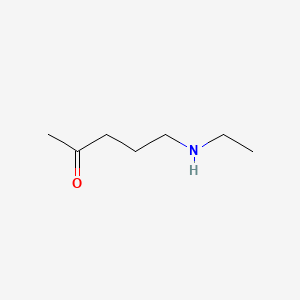
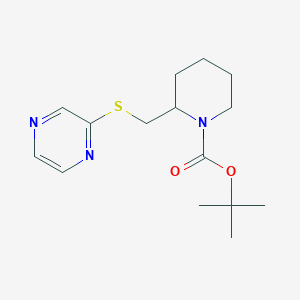

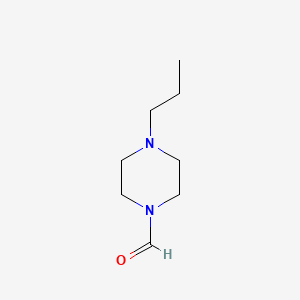
![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)
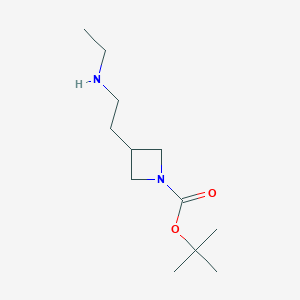
![1,2,3,4-Tetramethyldibenzo[b,d]furan](/img/structure/B13960693.png)
